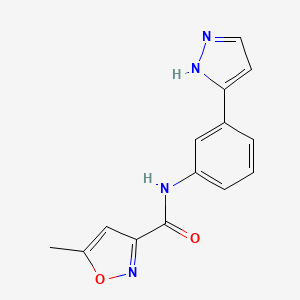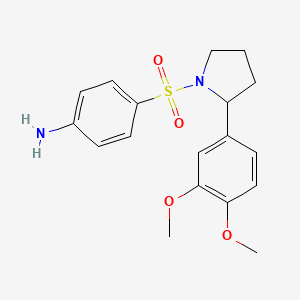
N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Compounds with a pyrazole structure are often used as building blocks in chemical synthesis studies .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs). For example, a series of novel 3-(1-acetyl-5-substituted phenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones were synthesized by constructing a pyrazole ring on (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2(1H)-one .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary greatly depending on the substituents attached to the pyrazole ring. For example, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, a series of substituted heterocyclic derivatives were prepared from compounds 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The physical and chemical properties of specific pyrazole derivatives would depend on their molecular structure and the substituents attached to the pyrazole ring.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides
- Research Context : This study focuses on the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide.
- Findings : These derivatives exhibit bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. The synthesis method using microwave assistance is noted for its efficiency and reduced reaction time compared to traditional methods (Hu, Wang, Zhou, & Xu, 2011).
Synthesis of Isoxazole Carboxamides
- Research Context : This paper reports on the one-pot synthesis of various 3-methylisoxazole-5-carboxamides and their derivatives.
- Findings : The synthesized compounds were obtained from 3-methyl isoxazole-5-carboxylic acid, with different substituents leading to a range of isomers. This highlights the chemical versatility and potential for varied applications of these compounds (Martins et al., 2002).
Synthesis and Characterization of Pyrazole Derivatives
- Research Context : This study delves into the synthesis and characterization of specific pyrazole derivatives, including the research chemical 3,5-AB-CHMFUPPYCA.
- Findings : The study provided extensive analytical characterization of these compounds, including their crystal structure analysis, which is crucial for understanding their potential applications in various fields (McLaughlin et al., 2016).
Synthesis, Antifungal Activity, and Structure-Activity Relationships of Pyrazole Carboxylic Acid Amides
- Research Context : This research synthesized novel pyrazole-4-carboxylic acid amides and tested their antifungal activities.
- Findings : Several compounds displayed moderate to excellent activities against phytopathogenic fungi, offering insights into the potential of these compounds in agricultural applications (Du et al., 2015).
Structure-Activity Relationships of Pyrazole Derivatives
- Research Context : This paper explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Findings : It identified structural requirements for potent antagonistic activity, contributing to the understanding of cannabinoid receptor binding and potential therapeutic applications (Lan et al., 1999).
Wirkmechanismus
Target of Action
The primary target of N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2 (PGD2), a potent mediator involved in various physiological and pathological processes, including inflammation and pain perception .
Mode of Action
This interaction could potentially alter the production of PGD2, thereby influencing the processes in which PGD2 is involved .
Biochemical Pathways
The compound’s interaction with Hematopoietic prostaglandin D synthase affects the prostaglandin biosynthesis pathway . By modulating the activity of this enzyme, the compound can influence the production of PGD2, a key player in inflammatory responses and other physiological processes .
Pharmacokinetics
The compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The modulation of Hematopoietic prostaglandin D synthase activity by this compound could result in altered PGD2 levels . This could potentially lead to changes in inflammatory responses and other PGD2-mediated processes at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives have been the subject of ongoing research due to their diverse biological activities and potential applications in medicine and agriculture . Future research may focus on synthesizing new pyrazole derivatives, investigating their biological activities, and exploring their potential applications.
Eigenschaften
IUPAC Name |
5-methyl-N-[3-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-7-13(18-20-9)14(19)16-11-4-2-3-10(8-11)12-5-6-15-17-12/h2-8H,1H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPIPZPQFUYQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2865746.png)
![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)
![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2865753.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2865755.png)
![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2865759.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2865761.png)
![N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865762.png)
![3-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2865763.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B2865764.png)
![2-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2865765.png)
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2865766.png)